molecular formula C22H18N6 B2761561 6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 957003-01-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2761561
CAS No.: 957003-01-9
M. Wt: 366.428
InChI Key: UTRZJRNAXAJSLK-UHFFFAOYSA-N
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Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a pyrazole ring fused to a pyrimidine ring, with additional substituents including a phenyl group and a pyridine moiety. Due to its intricate structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Medicinal Chemistry: It has been studied for its pharmacological properties, including antileishmanial and antimalarial activities.

  • Biology: Its derivatives have been investigated for their biological activity, such as stimulating plant growth[_{{{CITATION{{{_2{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....

  • Materials Science: The compound's unique structure makes it a candidate for use in advanced materials, including organic semiconductors and photovoltaic devices.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. For example, it could be studied for its potential biological activities, given the presence of pyrazole and pyrimidine rings which are common in biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole core. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with appropriate halides or other electrophiles to introduce the pyrimidine ring[_{{{CITATION{{{2{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ](https://linkspringercom/article/101134/S1070363222110354){{{CITATION{{{_2{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: The pyridine moiety can be reduced to form pyridine derivatives.

  • Substitution Reactions: The pyrazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution Reactions: Electrophilic substitution can be achieved using reagents like nitric acid (HNO₃) or bromine (Br₂), while nucleophilic substitution may involve the use of amines or alkoxides.

Major Products Formed:

  • Oxidation: Phenol derivatives.

  • Reduction: Pyridine derivatives.

  • Substitution Reactions: Various substituted pyrazoles and pyrimidines.

Comparison with Similar Compounds

  • 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives: These compounds have shown biological activity, including plant growth stimulation[_{{{CITATION{{{_2{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....

  • Hydrazine-coupled Pyrazole Derivatives: These compounds have been evaluated for their antileishmanial and antimalarial activities.

Uniqueness: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-7-phenyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-16(2)27(26-15)20-14-24-22-18(19-10-6-7-11-23-19)13-25-28(22)21(20)17-8-4-3-5-9-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZJRNAXAJSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=CC=N4)N=C2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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